molecular formula C25H29N5O4S B2916404 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide CAS No. 1105217-24-0

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide

Cat. No. B2916404
CAS RN: 1105217-24-0
M. Wt: 495.6
InChI Key: CUOOIBWXWHGFFJ-UHFFFAOYSA-N
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Description

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Pharmacology

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(4-sulfamoylphenethyl)piperidine-4-carboxamide, a complex compound, is integral in the synthesis of various pharmacological agents. A study by Abu-Hashem et al. (2020) discusses the synthesis of novel compounds derived from similar structures that exhibit significant anti-inflammatory and analgesic activities. These compounds show promise as inhibitors of cyclooxygenase-1 and cyclooxygenase-2, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Amr et al. (2008) describe the synthesis of substituted pyridine derivatives, where similar compounds have shown promising analgesic and antiparkinsonian activities. This indicates potential applications in developing treatments for Parkinson's disease (Amr et al., 2008).

Antimicrobial and Antiprotozoal Agents

Fandaklı et al. (2012) discuss the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, highlighting the potential of such compounds in combating microbial infections. The study indicates that these compounds, structurally related to the specified chemical, show effectiveness against various microorganisms (Fandaklı et al., 2012).

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines demonstrating strong antiprotozoal activities. Their research implies that compounds structurally related to this compound could be effective in treating protozoal infections (Ismail et al., 2004).

Structural and Electronic Properties

Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant drugs similar in structure to the compound . Their research provides insight into the molecular structures and interactions that could inform further drug development (Georges et al., 1989).

Insecticidal Activity

Bakhite et al. (2014) explored the insecticidal potential of pyridine derivatives, suggesting that compounds related to this compound could be developed into effective insecticides (Bakhite et al., 2014).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-34-21-6-4-19(5-7-21)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-18-2-8-22(9-3-18)35(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOOIBWXWHGFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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